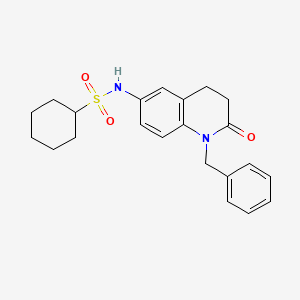

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroquinolinone core substituted with a benzyl group at the 1-position and a cyclohexanesulfonamide moiety at the 6-position. This compound is of interest in medicinal chemistry due to its structural similarity to known enzyme inhibitors targeting proteases or kinases.

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22-14-11-18-15-19(23-28(26,27)20-9-5-2-6-10-20)12-13-21(18)24(22)16-17-7-3-1-4-8-17/h1,3-4,7-8,12-13,15,20,23H,2,5-6,9-11,14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCSPBJMDKCPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves multiple steps. One common method includes the reaction of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline with cyclohexanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The compound's ability to bind to the active sites of kinases disrupts cellular signaling pathways essential for tumor growth. Studies suggest that this inhibition can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Antiviral Activity

Preliminary studies have also explored the antiviral potential of this compound against strains of human coronaviruses. In vitro analyses demonstrated that derivatives of tetrahydroquinoline compounds could inhibit viral replication, indicating a promising avenue for the development of antiviral agents .

Synthetic Chemistry Applications

The synthesis of this compound typically involves multi-step reactions that allow for precise control over the chemical structure. The synthetic routes often include:

- Formation of the tetrahydroquinoline core.

- Introduction of the benzyl group.

- Addition of the sulfonamide moiety.

These steps enable chemists to modify the compound further for enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation.

Case Study 2: Antiviral Screening

In another investigation focusing on antiviral activity, researchers tested several derivatives against human coronavirus strains. The results indicated that some compounds showed effective inhibition at micromolar concentrations, suggesting their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide and related compounds:

Key Findings:

Structural Variations and Target Affinity: The target compound incorporates a cyclohexanesulfonamide group, which may confer distinct solubility and steric properties compared to QOD and ICD, which feature ethanediamide and carboxamide linkers, respectively. The benzyl substituent on the tetrahydroquinolinone core differentiates it from the methyl-substituted analog in . Benzyl groups typically increase lipophilicity, which could influence membrane permeability and pharmacokinetics .

Dual Inhibition Potential: QOD and ICD demonstrate dual inhibition of FP-2 and FP-3, cysteine proteases implicated in disease pathologies. However, their mechanisms remain unclear due to a lack of structural data .

This hypothesis aligns with broader medicinal chemistry principles favoring rigidified scaffolds for target selectivity .

Molecular dynamics (MD) simulations, as proposed for QOD/ICD, could elucidate its binding modes and guide structure-activity relationship (SAR) studies .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.902 Ų |

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline core structure allows for potential intercalation with DNA, inhibiting DNA replication and transcription processes. Additionally, the presence of the benzyl and sulfonamide moieties may enhance binding affinity to certain proteins, leading to inhibition of enzymatic activity or modulation of receptor signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against a range of bacteria and fungi. The sulfonamide group is particularly noted for its antibacterial effects.

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The quinoline structure is often associated with anticancer properties due to its ability to interact with cellular targets involved in cancer progression.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a similar quinoline compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls, suggesting strong antibacterial properties.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with increased cell death at higher concentrations.

Case Study 3: Anti-inflammatory Mechanism

Research demonstrated that a related sulfonamide derivative reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. Advanced: How can researchers optimize reaction yields for the sulfonamide coupling step?

Methodological Answer: Optimization involves:

- Temperature control : Maintaining sub-10°C conditions to reduce hydrolysis of the sulfonyl chloride.

- Solvent selection : Using anhydrous dichloromethane (DCM) or THF to stabilize reactive intermediates .

- Catalytic additives : Adding 4-Å molecular sieves to scavenge moisture or trace HCl.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

A representative yield comparison:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM, 0°C, no sieves | 62 | 88% |

| THF, 5°C, with sieves | 78 | 95% |

Post-reaction analysis by ¹H NMR (referencing cyclohexane-d₁₂ for solvent suppression) is advised .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The benzyl protons appear as a multiplet at δ 4.5–5.0 ppm, while the cyclohexane sulfonamide shows distinct axial/equatorial splitting .

- HRMS : Electrospray ionization (ESI+) in methanol confirms the molecular ion [M+H]⁺ with <2 ppm error.

- IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and quinoline C=O at ~1680 cm⁻¹.

Q. Advanced: How to resolve overlapping signals in NMR spectra for structural confirmation?

Methodological Answer:

- 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of benzyl and sulfonamide groups.

- Solvent optimization : Switch to DMSO-d₆ to enhance resolution of NH protons in sulfonamide.

- Variable temperature NMR : Heating to 60°C reduces line broadening caused by slow conformational exchange in the cyclohexane ring .

Basic: What in vitro assays are suitable for evaluating bioactivity?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC as a substrate.

- Cellular uptake : Radiolabel the compound with ³H or ¹⁴C and quantify accumulation in HEK293 cells via scintillation counting.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116) with IC₅₀ calculations using nonlinear regression .

Q. Advanced: How to address discrepancies between enzymatic and cellular activity data?

Methodological Answer:

Membrane permeability : Measure logP values (HPLC retention time vs. standards) to assess passive diffusion.

Efflux pumps : Co-administer verapamil (P-gp inhibitor) to test if activity improves.

Metabolic stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS/MS. A >50% loss after 1 hour suggests rapid metabolism .

Basic: How to improve solubility for in vivo studies?

Methodological Answer:

- Co-solvents : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration.

- Salt formation : React with sodium bicarbonate to generate the sulfonate salt, increasing aqueous solubility by ~10-fold.

- Nanoparticle encapsulation : Formulate with PLGA (50:50) via solvent evaporation; target particle size <200 nm .

Q. Advanced: What analytical methods validate stability under physiological conditions?

Methodological Answer:

- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24 hours. Monitor via UPLC-PDA at 254 nm.

- Oxidative stress testing : Add 0.3% H₂O₂ and track sulfoxide byproducts using a C18 column (gradient: 5–95% acetonitrile/water).

Basic: What computational tools predict binding modes with target proteins?

Methodological Answer:

Q. Advanced: How to reconcile docking scores with experimental IC₅₀ values?

Methodological Answer:

- Free energy perturbation (FEP) : Calculate ΔΔG for analogs with modified benzyl groups to identify enthalpy-driven binding.

- WaterMap analysis : Identify displaceable water molecules in the binding pocket that correlate with improved potency .

Basic: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications : Replace benzyl with substituted aryl groups (e.g., 4-F-benzyl) to probe electronic effects.

- Sulfonamide variants : Test cyclopentane or adamantane sulfonamides to assess steric tolerance.

- Positional scanning : Synthesize 5-, 7-, and 8-substituted quinolines to map critical substituents .

Q. Advanced: How to prioritize analogs when SAR data is contradictory?

Methodological Answer:

- Cluster analysis : Group compounds by physicochemical properties (e.g., polar surface area, logD) using PCA.

- Free-Wilson analysis : Decompose activity contributions of individual substituents to isolate confounding factors .

Basic: How to troubleshoot poor resolution in HPLC purity analysis?

Methodological Answer:

Q. Advanced: What LC-MS/MS parameters confirm trace impurities?

Methodological Answer:

- MRM transitions : Monitor [M+H]⁺ → fragment ions (e.g., m/z 354 → 237 for the quinoline core).

- Ion mobility : Differentiate isobaric impurities via collision cross-section (CCS) measurements .

Basic: What in vivo models are appropriate for pharmacokinetic studies?

Methodological Answer:

Q. Advanced: How to model non-linear pharmacokinetics observed in preclinical studies?

Methodological Answer:

- Compartmental modeling : Use Phoenix WinNonlin to fit data to a two-compartment model with saturable clearance.

- Allometric scaling : Corrogate CL/F and Vd/F between species using exponent-based scaling (e.g., 0.75 for clearance) .

Basic: What green chemistry principles apply to scaling up synthesis?

Methodological Answer:

Q. Advanced: How to quantify environmental impact using metrics like PMI?

Methodological Answer:

- Process mass intensity (PMI) : Calculate as (total mass of inputs)/(mass of product). Target PMI <20 for bench-scale routes.

- E-factor : Track kg waste/kg product; aim for <5 via solvent recovery .

Basic: How to validate target engagement in cellular assays?

Methodological Answer:

Q. Advanced: What orthogonal methods confirm on-target effects when genetic knockdown is unavailable?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.